![molecular formula C25H23Cl2N3O B12877608 4-Quinolinamine, N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]- CAS No. 133331-86-9](/img/structure/B12877608.png)
4-Quinolinamine, N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)quinolin-4-amine is a complex organic compound known for its potential applications in medicinal chemistry, particularly in cancer research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a bis(2-chloroethyl)amino group, which is often associated with alkylating agents used in chemotherapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)quinolin-4-amine typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Bis(2-chloroethyl)amino Group: This step involves the reaction of 4-aminophenol with bis(2-chloroethyl)amine under basic conditions to form 4-(bis(2-chloroethyl)amino)phenol.
Coupling Reaction: The final step is the coupling of 4-(bis(2-chloroethyl)amino)phenol with the quinoline derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or iron powder with hydrochloric acid can be used for reduction.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide.
Reduction: Corresponding amines.
Substitution: Products with substituted bis(2-chloroethyl)amino groups.
Aplicaciones Científicas De Investigación
N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)quinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA.
Industry: Potential use in the development of new materials with specific properties.
Mecanismo De Acción
The compound exerts its effects primarily through alkylation, where the bis(2-chloroethyl)amino group forms covalent bonds with nucleophilic sites in DNA, leading to cross-linking and ultimately cell death. This mechanism is similar to that of other alkylating agents used in chemotherapy. The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: Another compound with a bis(2-chloroethyl)amino group, known for its histone deacetylase inhibitory activity.
Chlorambucil: A well-known alkylating agent used in chemotherapy.
Melphalan: Another alkylating agent used to treat multiple myeloma.
Uniqueness
N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)quinolin-4-amine is unique due to its quinoline core, which may confer additional biological activities and selectivity compared to other alkylating agents. Its structure allows for potential dual functionality, combining DNA alkylation with other mechanisms of action, such as enzyme inhibition.
Propiedades
Número CAS |
133331-86-9 |
|---|---|
Fórmula molecular |
C25H23Cl2N3O |
Peso molecular |
452.4 g/mol |
Nombre IUPAC |
N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]quinolin-4-amine |
InChI |
InChI=1S/C25H23Cl2N3O/c26-14-17-30(18-15-27)20-7-11-22(12-8-20)31-21-9-5-19(6-10-21)29-25-13-16-28-24-4-2-1-3-23(24)25/h1-13,16H,14-15,17-18H2,(H,28,29) |
Clave InChI |
FQTNPFCHUUDIOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)OC4=CC=C(C=C4)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


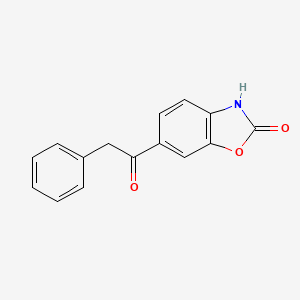
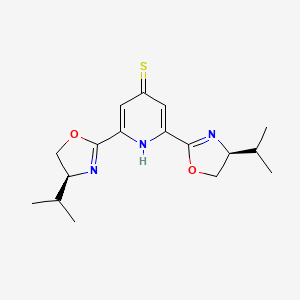

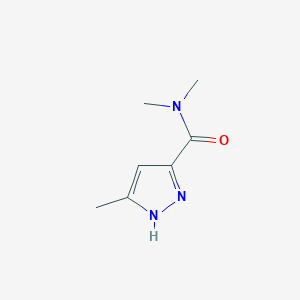


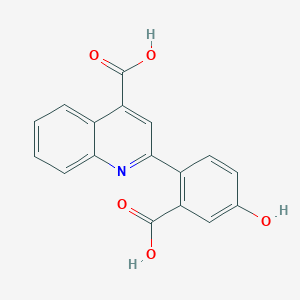
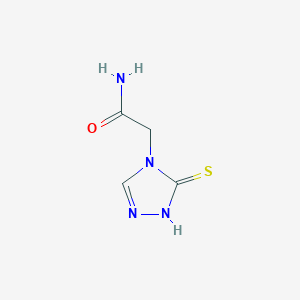
![2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12877604.png)
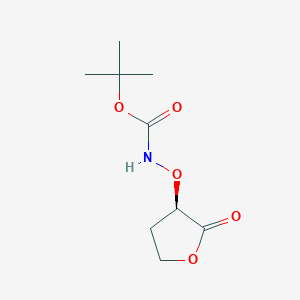
![N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide](/img/structure/B12877616.png)
![2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole](/img/structure/B12877618.png)
![2-(Chloromethyl)benzo[d]oxazole-7-methanol](/img/structure/B12877621.png)

